

Tirabrutinib Pharmacokinetic & Safety Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

Cat. No.: S545415

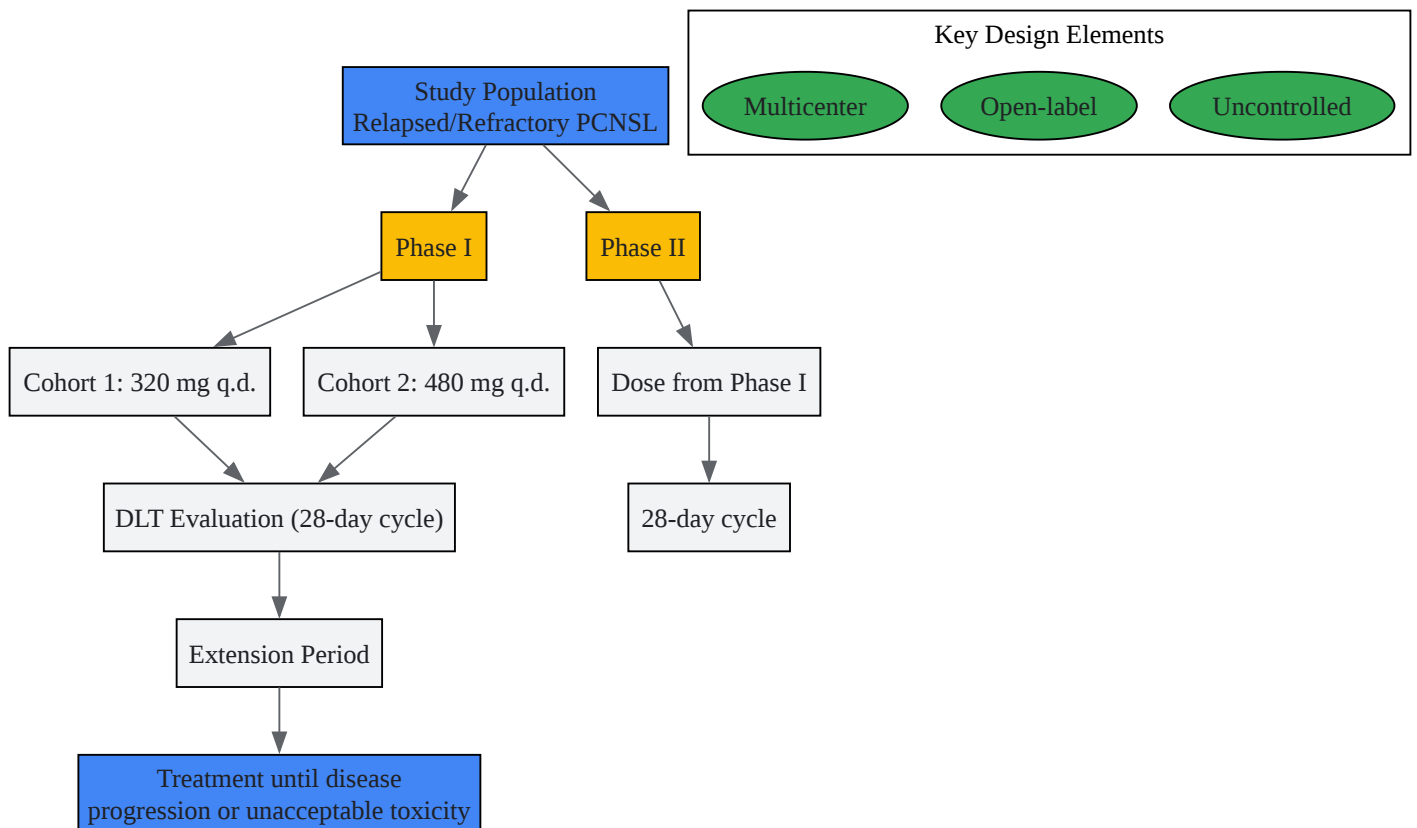
[Get Quote](#)

The following table consolidates key pharmacokinetic parameters and safety data from clinical studies. This information is crucial for researchers to understand the drug's baseline profile [1] [2].

Parameter / Event	Value / Incidence	Notes
Time to Peak Concentration (Tmax)	Listed as a key parameter [1] [2]	Specific values not detailed in results.
Terminal Elimination Half-Life (T1/2)	Listed as a key parameter [1] [2]	Specific values not detailed in results.
Maximum Concentration (Cmax)	Listed as a key parameter [1] [2]	Specific values not detailed in results.
Most Common Hematologic AEs (All Grades)	Neutropenia (26.7%), Anemia (18.8%), Leukopenia (18.4%) [2]	From pooled clinical trial data.
Most Common Non-Hematologic AEs (All Grades)	Diarrhea (26.0%), Rash (24.9%), Nasopharyngitis (24.0%) [2]	From pooled clinical trial data.

Experimental Protocol Overview

For researchers designing studies, here is a summary of the methodology from a key Phase I/II clinical trial investigating **Tirabrutinib** in relapsed or refractory Primary Central Nervous System Lymphoma (PCNSL) [3].



[Click to download full resolution via product page](#)

Potential FAQs for a Technical Support Center

Based on the gathered information, here are some anticipated FAQs and their evidence-based answers.

- **Q: What is the established efficacy of Tirabrutinib monotherapy in relapsed/refractory B-cell malignancies?**
 - **A:** A meta-analysis of seven clinical trials showed a pooled **Overall Response Rate (ORR) of 72.5%** across various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Primary Central Nervous System Lymphoma (PCNSL), and Waldenström's macroglobulinemia. The highest median Progression-Free Survival was observed in CLL patients at **38.5 months** [1].
- **Q: What are the most common adverse events researchers should monitor in preclinical or clinical studies?**
 - **A:** The most common hematologic adverse events are **neutropenia** (26.7% all grades, 18.4% grade ≥ 3), anemia, and leukopenia. Key non-hematologic events include **diarrhea** (26.0%) and **rash** (24.9%). A post-marketing surveillance study in Japan also noted decreases in neutrophil and platelet counts as common adverse drug reactions [2] [4].
- **Q: Has a maximum tolerated dose (MTD) been established for Tirabrutinib?**
 - **A:** In a Phase I/II study for PCNSL, the **MTD was not reached** at doses up to 480 mg once daily during the 28-day dose-limiting toxicity (DLT) evaluation period. Based on efficacy and tolerability, administration of **480 mg under fasted conditions** was identified as the optimum regimen for subsequent phases [3].

Research Gaps and Next Steps

The search results indicate that while high-level PK parameters like T_{max}, T_{1/2}, and C_{max} were analyzed in the meta-analysis, the specific data and the factors influencing their variability (such as food effects, drug-drug interactions, or genetic polymorphisms) were not detailed in the available excerpts [1] [2].

To build a more comprehensive troubleshooting guide, I suggest you:

- **Consult Regulatory Documents:** Investigate the official prescribing information or FDA/EMA assessment reports for **Tirabrutinib**, as these documents typically contain detailed pharmacokinetic sections.
- **Search for Dedicated PK Studies:** Look for clinical trials with a primary focus on the pharmacokinetics of **Tirabrutinib**, which would provide a deeper analysis of variability factors.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Efficacy and safety of tirabrutinib monotherapy in relapsed or ... [pmc.ncbi.nlm.nih.gov]
2. Efficacy and safety of tirabrutinib monotherapy in relapsed ... [frontiersin.org]
3. Phase I/II study of tirabrutinib, a second-generation Bruton's ... [pmc.ncbi.nlm.nih.gov]
4. Post-marketing surveillance of tirabrutinib in 189 patients with ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Tirabrutinib Pharmacokinetic & Safety Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545415#tirabrutinib-pharmacokinetic-variability-factors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com